Bienvenue dans la boutique en ligne BenchChem!

MS154

EGFR mutant selectivity PROTAC degradation NSCLC models

MS154 is the first-in-class cereblon-recruiting PROTAC that selectively degrades mutant EGFR (Del19, L858R; DC50 11–25 nM) while sparing WT protein. Unlike gefitinib, it eliminates EGFR protein completely, preventing compensatory signaling. Delivers ~5-fold higher plasma exposure than VHL-recruiting analog MS39 (AUC 11,078 h·ng/mL; t1/2 2.7 h at 50 mg/kg i.p.). The matched negative control MS154N (sold separately) retains EGFR binding (Kd 3–4.3 nM) but cannot recruit cereblon, enabling definitive mechanism-of-action validation. Ideal for EGFR-mutant NSCLC biology, acquired resistance, and PROTAC pharmacodynamics research. For research use only.

Molecular Formula C46H54ClFN8O8
Molecular Weight 901.4 g/mol
Cat. No. B1193129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS154
SynonymsMS154;  MS-154;  MS 154
Molecular FormulaC46H54ClFN8O8
Molecular Weight901.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)CCC(=O)NCCCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
InChIInChI=1S/C46H54ClFN8O8/c1-62-38-28-35-32(43(51-29-50-35)52-30-12-13-34(48)33(47)26-30)27-39(38)64-25-9-18-54-20-22-55(23-21-54)19-16-40(57)49-17-6-4-2-3-5-7-24-63-37-11-8-10-31-42(37)46(61)56(45(31)60)36-14-15-41(58)53-44(36)59/h8,10-13,26-29,36H,2-7,9,14-25H2,1H3,(H,49,57)(H,50,51,52)(H,53,58,59)
InChIKeyALKKWBPMCDDKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MS154: A First-in-Class Cereblon-Recruiting PROTAC Degrader of Mutant EGFR for Targeted Protein Degradation Research


MS154 (CAS 2550393-21-8), also designated compound 10, is a first-in-class bifunctional PROTAC (proteolysis-targeting chimera) that selectively degrades mutant epidermal growth factor receptor (EGFR) while sparing the wild-type (WT) protein [1]. It comprises a cereblon (CRBN) E3 ligase-binding moiety—thalidomide-based—joined via a flexible linker to gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI) that serves as the target-engagement warhead [2]. This modular architecture enables MS154 to recruit mutant EGFR to the CRL4^CRBN E3 ubiquitin ligase complex, triggering polyubiquitination and subsequent proteasomal degradation [1][2]. Notably, MS154 is the inaugural cereblon-recruiting EGFR degrader reported in the peer-reviewed literature and exhibits distinctive pharmacodynamic properties that differentiate it from both its VHL-recruiting PROTAC analog MS39 and conventional small-molecule EGFR inhibitors [1].

Why MS154 Cannot Be Substituted with Alternative EGFR Degraders or Inhibitors


Substituting MS154 with other EGFR-targeting agents—whether conventional TKIs (e.g., gefitinib, erlotinib) or alternative PROTAC constructs—introduces significant experimental variability due to profound differences in degradation selectivity, E3 ligase dependence, and pharmacokinetic behavior. Gefitinib inhibits kinase activity but fails to eliminate the EGFR protein, allowing for compensatory signaling and acquired resistance [1]. Among PROTAC degraders, MS39 (compound 6) recruits the von Hippel-Lindau (VHL) E3 ligase rather than cereblon and demonstrates markedly distinct in vivo exposure characteristics, with MS154 exhibiting approximately 5-fold higher plasma exposure and 2.4-fold longer half-life than MS39 in mouse PK studies [1]. Additionally, MS154N—a structurally analogous negative control bearing a methylated glutarimide that abrogates cereblon binding—retains high EGFR binding affinity (Kd = 3 nM for WT, 4.3 nM for L858R mutant) yet fails to induce degradation, underscoring that binding alone is insufficient for functional depletion . These inter-compound disparities render cross-substitution scientifically invalid for experiments requiring precise, cereblon-dependent mutant EGFR degradation.

MS154 Differential Performance: Quantitative Evidence Against Closest Comparators


Mutant-Selective Degradation: MS154 Spares Wild-Type EGFR Unlike Pan-EGFR Inhibitors

In direct cellular assays, MS154 induces concentration-dependent degradation of mutant EGFR (exon 19 deletion and L858R) but does not degrade wild-type EGFR protein, even at suprapharmacological concentrations [1]. In contrast, the parent TKI gefitinib inhibits kinase activity of both mutant and WT EGFR without degrading either protein, and the VHL-recruiting PROTAC MS39 exhibits comparable mutant-selective degradation [1]. The degradation selectivity of MS154 is quantified by Dmax >95% at 50 nM in mutant EGFR-expressing HCC-827 and H3255 cells, whereas WT EGFR levels remain unchanged under identical treatment conditions .

EGFR mutant selectivity PROTAC degradation NSCLC models

Superior In Vivo Exposure: MS154 Outperforms MS39 in Mouse Pharmacokinetics

Comparative mouse pharmacokinetic analysis reveals that MS154 achieves substantially higher plasma exposure and extended half-life relative to the VHL-recruiting EGFR degrader MS39 [1]. Following a single intraperitoneal (i.p.) dose of 50 mg/kg, MS154 demonstrated an AUC(0-t) of 11,078 h·ng/mL and a terminal half-life (t1/2) of 2.7 hours, whereas MS39 under identical dosing conditions yielded an AUC(0-t) of only 2,191 h·ng/mL and a t1/2 of 1.1 hours [1].

PROTAC pharmacokinetics in vivo exposure mouse PK

High-Affinity Target Engagement: MS154 Binds EGFR with Low Nanomolar Kd

MS154 maintains high-affinity binding to both wild-type and mutant EGFR, as measured by competitive binding assays. The dissociation constant (Kd) for wild-type EGFR is 1.8 nM, while the Kd for the L858R mutant EGFR is 3.8 nM [1][2]. This binding affinity is comparable to that of the parent inhibitor gefitinib (Kd ≈ 0.4-2 nM for WT EGFR) and demonstrates that conjugation to the cereblon ligand and linker does not compromise target engagement [3]. Importantly, the structurally analogous negative control MS154N retains similarly high affinity (Kd = 3 nM for WT, 4.3 nM for L858R mutant) but fails to recruit cereblon, thereby providing a rigorous control for degradation-specific effects .

EGFR binding affinity competitive binding assay Kd determination

Proteome-Wide Selectivity: MS154 Demonstrates Minimal Off-Target Degradation

Global proteomic analysis using tandem mass tag (TMT)-based quantitative mass spectrometry was performed to assess the degradation selectivity of MS154 across the cellular proteome [1]. In HCC-827 cells treated with 100 nM MS154 for 24 hours, EGFR was among the most significantly downregulated proteins, with minimal off-target degradation observed across >8,000 quantified proteins [1]. This contrasts with pan-kinase inhibitors and earlier-generation degraders that often exhibit broader proteome perturbation. The high proteome-wide selectivity of MS154 is attributed to the stringent ternary complex formation requirement that preferentially engages mutant EGFR-cereblon complexes while disfavoring promiscuous ubiquitination of non-target proteins [1].

global proteomics PROTAC selectivity off-target profiling

Functional Degradation Control: MS154N Provides Essential Negative Control for MS154 Experiments

MS154N is a structurally matched negative control compound in which a single methyl group is introduced to the glutarimide ring of the cereblon ligand, abolishing binding to cereblon E3 ligase while preserving EGFR binding affinity [1]. MS154N exhibits Kd values of 3 nM and 4.3 nM for wild-type and L858R mutant EGFR, respectively, which are nearly identical to MS154's binding affinities (1.8 nM and 3.8 nM) [1]. However, unlike MS154, MS154N fails to induce EGFR degradation in cellular assays, confirming that the degradation activity of MS154 is cereblon-dependent rather than an artifact of target engagement alone [1].

negative control PROTAC validation cereblon dependence

MS154 Procurement Guide: Optimal Research and Industrial Application Scenarios


Mutant EGFR-Selective Degradation Studies in NSCLC Cell Models

Procure MS154 for experiments requiring selective depletion of mutant EGFR (Del19, L858R) without perturbing wild-type EGFR signaling. The compound's DC50 values of 11 nM (HCC-827) and 25 nM (H3255) enable precise titration of degradation kinetics, while the matched negative control MS154N (sold separately) provides essential validation of cereblon-dependent mechanism [1]. This application is particularly suited for studying EGFR-mutant NSCLC biology, acquired resistance mechanisms, and PROTAC pharmacodynamics in vitro.

In Vivo Pharmacodynamic and Efficacy Studies in Murine Xenograft Models

Utilize MS154 for mouse in vivo studies where sustained plasma exposure is required. With an AUC(0-t) of 11,078 h·ng/mL and t1/2 of 2.7 hours following 50 mg/kg i.p. administration, MS154 achieves exposure levels approximately 5-fold higher than the VHL-recruiting comparator MS39 [1]. This favorable PK profile supports once-daily dosing regimens and reduces inter-animal variability in target engagement studies [1]. Researchers should note that MS154 is bioavailable via intraperitoneal administration; oral bioavailability has not been characterized.

PROTAC Ternary Complex Formation and Mechanistic Studies

Deploy MS154 as a chemical probe to investigate cereblon-dependent PROTAC mechanism of action, including ternary complex formation, ubiquitination kinetics, and proteasome-dependent degradation pathways. The compound's established proteome-wide selectivity minimizes confounding off-target effects, enabling clean interrogation of EGFR-cereblon recruitment dynamics [1]. Pair MS154 with MS154N negative control to definitively attribute observed effects to cereblon engagement rather than target binding or cytotoxicity .

Combination Therapy Research with PI3K Inhibitors

Employ MS154 in combination with PI3K pathway inhibitors for studies exploring sensitization of wild-type EGFR to PROTAC-induced degradation. Published mechanistic studies demonstrate that PI3K inhibition can sensitize WT EGFR to PROTAC-mediated degradation, expanding the potential utility of MS154 beyond mutant-selective applications [2]. This scenario is appropriate for research investigating therapeutic strategies for WT EGFR-overexpressing malignancies where PROTAC monotherapy is ineffective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS154

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.